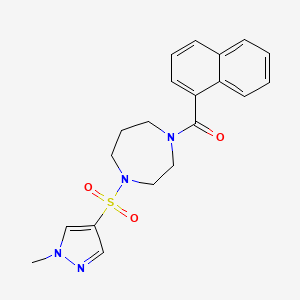
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
- Studies on the chemistry of naphthalene derivatives and pyrazoles have revealed their utility in creating a broad spectrum of organic compounds, which are crucial for developing novel pharmaceuticals and materials. For instance, the synthesis of adducts from quinones and diazoalkanes has provided insights into regioisomerism and carbanion interactions, hinting at applications in synthetic chemistry and material science (Dean et al., 1980).
Biological Activities
- Naphthalene and pyrazole derivatives have been explored for their potential biological activities. Research on the synthesis of compounds for anticancer evaluation suggests that specific naphthalene-based structures could possess significant anticancer properties (Gouhar & Raafat, 2015). Such findings underline the importance of structural diversity in the search for new anticancer agents.
Material Science Applications
- The design and preparation of sulfonic acid-functionalized hydrophobic mesoporous biochar using naphthalene sulfonic acid derivatives illustrate applications in catalysis and material science. These materials show promise for use in various chemical reactions, particularly those involving water as a product, due to their hydrophobic nature and strong acidic properties (Zhong et al., 2019).
Polymer Science
- The development of sulfonated naphthalene-based poly (arylene ether ketone)s with pendant sulfoalkyl groups for use as polymer electrolyte membranes presents potential applications in fuel cell technology. These membranes exhibit high ionic exchange capacity and low methanol permeability, suggesting their suitability for direct methanol fuel cell applications (Wang et al., 2015).
Pharmacology and Drug Development
- Research into synthetic cannabinoid agonists, which share structural motifs with pyrazoles, has provided insights into their effects on sensorimotor functions, offering a basis for the development of new therapeutic agents or the study of substance abuse (Ossato et al., 2015).
Eigenschaften
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-22-15-17(14-21-22)28(26,27)24-11-5-10-23(12-13-24)20(25)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,14-15H,5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNZAPSVORBYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

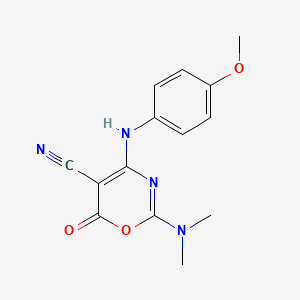
![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)
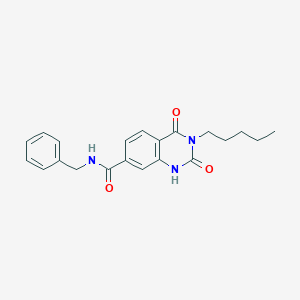

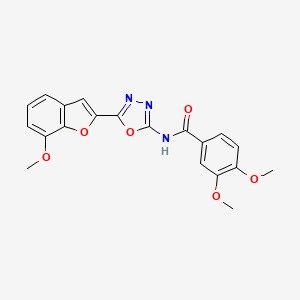
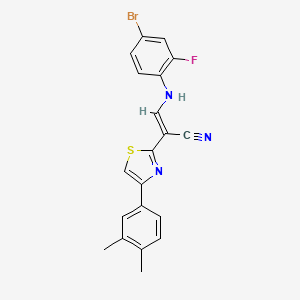
![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)
![(2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone](/img/structure/B2397949.png)
![N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethylbenzenesulfonamide](/img/structure/B2397950.png)
![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)